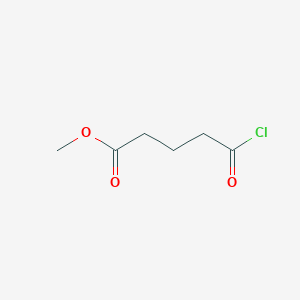

Methyl 5-chloro-5-oxopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAZSWWHFJVFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164470 | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-26-4 | |

| Record name | Methyl 4-(chloroformyl)butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1501-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-chloroformylbutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7H8283W54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Methyl 5-chloro-5-oxopentanoate" chemical properties and structure

An In-depth Technical Guide to Methyl 5-chloro-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by synonyms such as 4-(carbomethoxy)butanoyl chloride and glutaric acid monomethyl ester chloride, is a bifunctional organic compound of significant interest in organic synthesis.[1] Its structure incorporates both a methyl ester and a reactive acyl chloride, enabling selective and sequential chemical transformations.[1] This dual functionality makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document provides a comprehensive overview of its chemical properties, structure, and synthetic applications.

Chemical Structure and Identification

The fundamental structure of this compound consists of a five-carbon pentanoate backbone. One terminus is functionalized as a methyl ester, while the other is an acyl chloride.

Caption: Structure and key chemical identifiers for this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in common organic solvents like ethanol and acetone but reacts with water.[1][2]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1501-26-4 | [1][2][3][4] |

| Molecular Formula | C6H9ClO3 | [1][3][4] |

| Molecular Weight | 164.59 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~174 °C / 110 °C @ 17 mm Hg | [1][2] |

| Density | ~1.14 g/cm³ / 1.191 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.445 | [2] |

| Flash Point | 180 °F | [2] |

| Solubility | Soluble in ethanol and acetone; reacts with water | [1][2] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [2][4] |

Synthesis Protocols

The primary and most classical method for synthesizing this compound is through the chlorination of its precursor, glutaric acid monomethyl ester.

Experimental Protocol: Chlorination of Glutaric Acid Monomethyl Ester

This protocol is a general representation of the primary synthesis method.[1]

-

Reagents and Solvents:

-

Glutaric acid monomethyl ester

-

Chlorinating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂))

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), chloroform)

-

Catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

-

Procedure: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve glutaric acid monomethyl ester in the anhydrous solvent. b. Cool the solution in an ice bath. c. Slowly add the chlorinating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride) to the stirred solution. If using oxalyl chloride, add a catalytic amount of DMF first. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. e. Monitor the reaction progress by techniques such as TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch). f. Once the reaction is complete, cool the mixture to room temperature. g. Remove the excess solvent and volatile byproducts under reduced pressure using a rotary evaporator. h. The crude product, this compound, can be purified by vacuum distillation.

Caption: Primary synthesis route for this compound.

Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution, while the methyl ester is comparatively less reactive.[1] This allows for selective reactions at the acyl chloride position without affecting the ester.

Key Reactions:

-

Amidation: Reacts with primary or secondary amines to form amides.

-

Esterification: Reacts with alcohols to form new esters.

-

Friedel-Crafts Acylation: Acts as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

The methyl ester group can be subsequently hydrolyzed or transesterified under different reaction conditions, providing orthogonal reactivity.[1] This bifunctionality makes it a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Caption: General reaction pathways for this compound.

References

An In-depth Technical Guide to Methyl 5-chloro-5-oxopentanoate (CAS: 1501-26-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-5-oxopentanoate, a valuable bifunctional reagent in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines its key chemical reactions, and discusses its applications, particularly in the context of pharmaceutical and agrochemical research and development.

Chemical and Physical Properties

This compound, also known by synonyms such as Methyl glutaryl chloride and Methyl 4-(chloroformyl)butyrate, is a colorless to pale yellow liquid.[1] Its bifunctional nature, containing both a methyl ester and an acyl chloride, makes it a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1501-26-4 | [2] |

| Molecular Formula | C₆H₉ClO₃ | [2] |

| Molecular Weight | 164.59 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 110 °C at 17 mmHg | N/A |

| Density | 1.191 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.445 | N/A |

| Solubility | Soluble in organic solvents such as ethanol and acetone; reacts with water. | [1] |

| SMILES | COC(=O)CCCC(Cl)=O | [2] |

| InChIKey | JCAZSWWHFJVFPP-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a two-step process starting from glutaric anhydride. The first step involves the regioselective ring-opening of glutaric anhydride with methanol to yield glutaric acid monomethyl ester. The subsequent step is the conversion of the carboxylic acid moiety to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.

Experimental Protocol

Step 1: Synthesis of Glutaric Acid Monomethyl Ester

This procedure is adapted from a patented method for the synthesis of monomethyl glutarate.

-

Materials:

-

Glutaric anhydride

-

Anhydrous methanol

-

Sodium methoxide

-

Anhydrous dichloromethane

-

5% Hydrochloric acid

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 500 mL round-bottom flask, suspend sodium methoxide (10 g) in anhydrous dichloromethane (60 g) with stirring to form a suspension. Cool the suspension to -10 °C.

-

In a separate 500 mL flask, dissolve glutaric anhydride (20 g) in anhydrous dichloromethane (80 g) with stirring and cool to -10 °C.

-

Slowly add the glutaric anhydride solution to the sodium methoxide suspension over a period of 1 hour, maintaining the temperature at -10 °C.

-

After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 1.5 hours.

-

Adjust the pH of the reaction mixture to 2.5 by the dropwise addition of a 5% aqueous hydrochloric acid solution.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the aqueous layer three times with dichloromethane (80 g each).

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield glutaric acid monomethyl ester as a crude product, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

This procedure is based on general methods for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride.

-

Materials:

-

Glutaric acid monomethyl ester (from Step 1)

-

Oxalyl chloride

-

Anhydrous dichloromethane

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and CO), dissolve the crude glutaric acid monomethyl ester in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (a few drops) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 equivalents) dropwise from the dropping funnel to the stirred solution. Vigorous gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Expected signals: ~3.6-3.7 ppm (s, 3H, -OCH₃), ~2.4-2.6 ppm (t, 2H, -CH₂COCl), ~2.3-2.5 ppm (t, 2H, -CH₂CO₂Me), ~1.9-2.1 ppm (quintet, 2H, -CH₂CH₂CH₂-). (Note: Actual chemical shifts may vary depending on the solvent and instrument.) | N/A |

| ¹³C NMR | Expected signals: ~173 ppm (C=O, ester), ~172 ppm (C=O, acyl chloride), ~51 ppm (-OCH₃), ~45 ppm (-CH₂COCl), ~32 ppm (-CH₂CO₂Me), ~20 ppm (-CH₂CH₂CH₂-). (Note: Actual chemical shifts may vary depending on the solvent and instrument.) | N/A |

| Infrared (IR) | Characteristic peaks expected around 1800 cm⁻¹ (C=O stretch, acyl chloride) and 1740 cm⁻¹ (C=O stretch, ester). | [3] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 164 and 166 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key fragments may include the loss of -OCH₃ (m/z 133/135) and -Cl (m/z 129). A reported spectrum shows a precursor M/z of 163.01622 for [M-H]⁻. | [4] |

Chemical Reactions

The dual functionality of this compound allows for a range of selective chemical transformations, making it a highly useful synthetic intermediate.[1]

-

Nucleophilic Acyl Substitution: The acyl chloride is highly reactive towards nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[1]

-

Reduction: The ester and acyl chloride moieties can be selectively or fully reduced using appropriate reducing agents. For instance, sodium borohydride would selectively reduce the acyl chloride, while a stronger reducing agent like lithium aluminum hydride would reduce both functional groups.

-

Grignard and Organolithium Reactions: The acyl chloride readily reacts with organometallic reagents to form ketones.

Caption: Key chemical reactions of this compound.

Applications in Research and Development

This compound serves as a critical building block in the synthesis of a wide array of organic molecules.

-

Pharmaceutical Synthesis: Its bifunctional nature is exploited in the construction of complex molecular scaffolds for drug discovery. The ability to selectively react at either the acyl chloride or the ester functionality allows for the sequential introduction of different molecular fragments. It is used in the synthesis of Leukotriene B4, a proinflammatory agent.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used as an intermediate in the preparation of novel pesticides and herbicides.

-

Polymer Chemistry: The molecule can be used as a monomer or a chain modifier in the synthesis of specialty polyesters and polyamides.

-

Materials Science: It can be incorporated into the synthesis of functional materials where the pentanoate backbone provides a flexible spacer.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is corrosive and a lachrymator. Contact with skin and eyes can cause severe irritation and burns. Inhalation of its vapors can lead to respiratory tract irritation. It reacts with water and other protic solvents, releasing hydrochloric acid.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

This guide provides a detailed overview of this compound for professionals in research and development. By understanding its properties, synthesis, and reactivity, scientists can effectively utilize this versatile reagent in their synthetic endeavors.

References

Spectroscopic Profile of Methyl 5-chloro-5-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 5-chloro-5-oxopentanoate (CAS No: 1501-26-4). Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are generated using established algorithms and provide valuable insights for the characterization of this molecule. Additionally, detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in acquiring experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is intended to serve as a reference for compound identification and characterization.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.68 | Singlet | 3H | -OCH₃ |

| 2.95 | Triplet | 2H | -CH₂-C(=O)Cl |

| 2.40 | Triplet | 2H | -CH₂-C(=O)O- |

| 2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Note: Predicted spectra are calculated for a generic solvent and may vary slightly in experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | -C(=O)O- (Ester Carbonyl) |

| 172.8 | -C(=O)Cl (Acyl Chloride Carbonyl) |

| 51.9 | -OCH₃ |

| 45.8 | -CH₂-C(=O)Cl |

| 32.9 | -CH₂-C(=O)O- |

| 19.7 | -CH₂-CH₂-CH₂- |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium | C-H stretch (alkane) |

| 1810 | Strong | C=O stretch (acyl chloride) |

| 1735 | Strong | C=O stretch (ester) |

| 1250-1000 | Strong | C-O stretch (ester) |

| 800-600 | Medium | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 164/166 | 3:1 | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |

| 129 | High | [M - Cl]⁺ |

| 133 | Moderate | [M - OCH₃]⁺ |

| 101 | Moderate | [M - C(=O)OCH₃]⁺ |

| 59 | High | [C(=O)OCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The compound should be fully soluble.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 30° pulse angle and a 1-2 second relaxation delay are sufficient for a standard ¹H spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

Data Acquisition (¹³C NMR):

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty beam.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC, which will separate the compound before it enters the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Physical Properties of Methyl 5-chloro-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-5-oxopentanoate (CAS No. 1501-26-4) is a bifunctional organic compound of significant interest in synthetic organic chemistry.[1] Its structure, featuring both a methyl ester and a reactive acyl chloride, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals.[1] This guide provides a detailed overview of the key physical properties of this compound, presents a logical workflow for its synthesis, and discusses its applications.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in common organic solvents like ethanol and acetone.[1] A summary of its key identifiers and physical properties is presented below.

| Identifier/Property | Value | Source |

| CAS Number | 1501-26-4 | [1][2][3] |

| Molecular Formula | C₆H₉ClO₃ | [1][2][3] |

| Molecular Weight | 164.59 g/mol | [1][2][3] |

| Boiling Point | ~174 °C (at atmospheric pressure) | [1] |

| 110 °C (at 17 mm Hg) | [3] | |

| Density | ~1.14 g/cm³ | [1] |

| 1.191 g/mL (at 25 °C) | [3] | |

| Refractive Index | 1.445 | [3] |

| Flash Point | 180 °F | [3] |

| Water Solubility | Reacts | [3] |

| Storage Temperature | 2-8°C | [3] |

Note: Variations in reported physical properties may be attributed to different measurement conditions and sample purity.

Synthesis and Reactions

The dual functionality of this compound allows for selective or sequential transformations, a valuable characteristic in multi-step synthetic routes.[1] The acyl chloride group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols and amines, while the methyl ester can be manipulated under different reaction conditions.[1]

A common synthetic route to this compound involves the reaction of a methyl ester with a chlorinating agent. The following diagram illustrates a logical workflow for a representative synthesis.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Representative Synthetic Protocol (N-Alkylation using a related compound):

-

Preparation: 1H-Indazole is dissolved in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Deprotonation: The solution is cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil) is added portion-wise.[4] The mixture is stirred to allow for the formation of the sodium salt of indazole.[4]

-

Alkylation: The reaction mixture is re-cooled to 0 °C, and a solution of the chloro-reactant (e.g., Methyl 5-chloro-3-oxopentanoate) in anhydrous THF is added dropwise.[4] The reaction is then allowed to warm to room temperature and stirred overnight.[4]

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.[4] The organic solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.[4] The organic layer is washed, dried, and concentrated.[4]

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-alkylated product.[4]

This protocol underscores the importance of handling this compound and similar reactive intermediates with care in a controlled laboratory environment, typically within a fume hood.[4]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a wide range of organic molecules. Its bifunctional nature is particularly advantageous in the construction of compounds with diverse functional groups. It is utilized as a building block in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.[1] The reactivity of the acyl chloride allows for the facile introduction of the pentanoyl backbone into various molecular scaffolds.

References

The Bifunctional Nature of Methyl 5-chloro-5-oxopentanoate: A Technical Guide for Researchers

Abstract

Methyl 5-chloro-5-oxopentanoate, also known as monomethyl glutaroyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its molecular structure incorporates two distinct reactive sites: a highly reactive acyl chloride and a more stable methyl ester. This inherent difference in reactivity, known as orthogonality, allows for selective and sequential chemical transformations, making it a valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth analysis of the chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and visualizations of its synthetic applications are presented to facilitate its practical use in the laboratory.

Introduction

Bifunctional molecules are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This compound (C₆H₉ClO₃) is a prime example of such a reagent, offering two distinct points for chemical modification. The presence of a highly electrophilic acyl chloride at one end of the five-carbon chain and a less reactive methyl ester at the other allows for a programmed approach to synthesis. The acyl chloride readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, under mild conditions. In contrast, the methyl ester is significantly more stable and typically requires more forcing conditions, such as strong acid or base, for its transformation. This differential reactivity is the key to its utility, enabling chemists to first react the acyl chloride selectively, and then, in a subsequent step, modify the ester group. This guide will explore the chemical properties, synthesis, and reactivity of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective use. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1501-26-4 | |

| Molecular Formula | C₆H₉ClO₃ | |

| Molecular Weight | 164.59 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 110 °C at 17 mmHg | |

| Density | 1.191 g/mL at 25 °C | |

| Refractive Index | n20/D 1.445 | |

| Solubility | Soluble in organic solvents such as ethanol and acetone | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 3.67 (s, 3H, -OCH₃), 2.95 (t, J = 7.0 Hz, 2H, -CH₂COCl), 2.45 (t, J = 7.0 Hz, 2H, -CH₂CO₂CH₃), 2.05 (quint, J = 7.0 Hz, 2H, -CH₂CH₂CH₂-) | Inferred from product spectra[2] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 173.0 (-CO₂CH₃), 172.5 (-COCl), 51.5 (-OCH₃), 45.5 (-CH₂COCl), 32.5 (-CH₂CO₂CH₃), 20.0 (-CH₂CH₂CH₂-) | Inferred from product spectra[2] |

| Infrared (IR) | Characteristic peaks at ~1800 cm⁻¹ (C=O, acyl chloride) and ~1740 cm⁻¹ (C=O, ester) | [3] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 164.02 (for ³⁵Cl isotope) | [4] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reaction of 5-methoxy-5-oxopentanoic acid (monomethyl glutarate) with a chlorinating agent. A common and efficient method utilizes oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

General Reactivity Profile

The bifunctional nature of this compound is dictated by the differential reactivity of its two functional groups.

As illustrated in Figure 1, the acyl chloride is highly susceptible to nucleophilic attack, enabling reactions such as amidation, esterification, and Friedel-Crafts acylation to proceed under mild conditions. The methyl ester, however, requires more strenuous conditions for reactions like hydrolysis or transesterification, thus allowing for the selective functionalization of the acyl chloride group while preserving the ester.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes the synthesis from 5-methoxy-5-oxopentanoic acid.[5]

-

Materials: 5-methoxy-5-oxopentanoic acid (128 mg, 0.88 mmol), oxalyl chloride (0.9 mL, 1.8 mmol, 2M in DCM), dimethylformamide (DMF, 1 drop), tetrahydrofuran (THF, 5 mL).

-

Procedure:

-

Dissolve 5-methoxy-5-oxopentanoic acid in THF (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride and one drop of DMF to the stirred solution.

-

Continue stirring the mixture at 0 °C for 30 minutes.

-

Concentrate the reaction mixture in vacuo to yield this compound as a white solid. The product is often used without further purification.

-

Friedel-Crafts Acylation of Bromobenzene

This protocol details the synthesis of Methyl 5-(4-bromophenyl)-5-oxopentanoate.[6]

-

Materials: this compound (2.7 g, 16 mmol), bromobenzene (20 mL), anhydrous aluminum chloride (AlCl₃, 4.8 g, 36 mmol).

-

Procedure:

-

Add anhydrous AlCl₃ portion-wise to vigorously stirred bromobenzene in a flask cooled on an ice bath.

-

After stirring for 30 minutes, add this compound dropwise to the mixture.

-

Allow the reaction to stir for 3.5 hours at room temperature.

-

Quench the reaction by adding crushed ice and concentrated HCl (15 mL).

-

Warm the mixture until the suspension dissolves.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 20 mL).

-

Wash the combined organic layers with water (40 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo to obtain the product.

-

Amidation with an Amine

This protocol describes the reaction of this compound with an amine to form an amide.[7]

-

Materials: Indenoisoquinoline derivative (e.g., compound 16 in the cited reference, 0.150 g, 0.357 mmol), this compound (0.088 g, 0.536 mmol), triethylamine (0.108 g, 1.07 mmol), chloroform (100 mL).

-

Procedure:

-

Dissolve the indenoisoquinoline derivative in chloroform.

-

Add triethylamine to the solution.

-

Add this compound at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Wash the reaction mixture with water (2 x 25 mL).

-

Extract the aqueous layer with chloroform (2 x 60 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to yield the amide product.

-

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it an invaluable tool in the synthesis of complex molecules for drug discovery, particularly as a linker in antibody-drug conjugates (ADCs).

Role as a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

In ADC technology, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. This compound and its derivatives can serve as the foundation for these linkers.

The synthetic workflow (Figure 2) typically involves first reacting the acyl chloride of this compound with a nucleophilic group (e.g., an amine or hydroxyl) on the cytotoxic drug. This reaction forms a stable amide or ester bond. Subsequently, the methyl ester of the resulting linker-drug conjugate is hydrolyzed to a carboxylic acid, which is then activated (e.g., as an NHS ester) to react with amine groups (e.g., from lysine residues) on the monoclonal antibody, forming the final ADC.

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant applications in organic synthesis and drug development. Its orthogonal reactivity, with a highly reactive acyl chloride and a more stable methyl ester, allows for controlled, sequential reactions, making it an ideal building block for complex molecules. The ability to selectively functionalize one end of the molecule while leaving the other intact is a key advantage for multistep synthetic strategies. As demonstrated, its utility as a precursor for linkers in antibody-drug conjugates highlights its importance in the development of targeted cancer therapies. The experimental protocols and data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this valuable synthetic tool in their own research endeavors.

References

- 1. Buy this compound | 1501-26-4 [smolecule.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 4-(Chloroformyl)butyric acid, methyl ester [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. CN107660208A - Bifunctional cytotoxic agent containing CTI pharmacophore - Google Patents [patents.google.com]

- 6. dovepress.com [dovepress.com]

- 7. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Treatise on the Differential Reactivity of Acid Chloride and Methyl Ester Moieties in Methyl 5-chloro-5-oxopentanoate

For Researchers, Scientists, and Professionals in Drug Development

This technical guide provides a comprehensive analysis of the reactivity of the two distinct functional groups present in Methyl 5-chloro-5-oxopentanoate: an acid chloride and a methyl ester. A thorough understanding of their differential reactivity is paramount for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the fundamental principles governing their reactivity, presents comparative data, details experimental protocols for selective transformations, and visualizes key reaction pathways.

Core Principles of Reactivity: Acid Chloride vs. Methyl Ester

The significant difference in reactivity between the acid chloride and the methyl ester functionalities in this compound stems from the principles of nucleophilic acyl substitution.[1][2] The general order of reactivity for carboxylic acid derivatives is as follows:

Acid Halide > Anhydride > Ester > Amide [3][4]

This reactivity trend is primarily dictated by two key factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the substituent.[5]

1. Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in an acid chloride is significantly more electrophilic than that in a methyl ester. The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon via the inductive effect, making it more susceptible to nucleophilic attack.[3][6] In contrast, the methoxy group of the ester is a poorer electron-withdrawing group.[1]

2. Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl).[5] Conversely, the methoxide ion (CH₃O⁻) is a relatively poor leaving group because it is the conjugate base of a weak acid (methanol).[1] The stability of the leaving group is a critical factor in the second step of the nucleophilic acyl substitution mechanism, the elimination step.

Quantitative Reactivity Comparison

| Functional Group | Representative Compound | Relative Rate of Hydrolysis (approximate) | Key Factors Influencing Reactivity |

| Acid Chloride | Acetyl Chloride | ~10¹³ | Highly electrophilic carbonyl carbon, excellent leaving group (Cl⁻).[1][5] |

| Methyl Ester | Methyl Acetate | 1 | Less electrophilic carbonyl carbon, poor leaving group (CH₃O⁻).[1] |

This table presents a qualitative comparison based on established principles of organic chemistry. The relative rates are illustrative and can vary significantly with reaction conditions.

Chemoselective Reactions of this compound

The pronounced difference in reactivity between the acid chloride and the methyl ester allows for highly chemoselective transformations, where a reagent can be chosen to react exclusively with the more reactive acid chloride moiety while leaving the methyl ester intact.

Selective Amidation

A common and synthetically useful chemoselective reaction is the amidation of the acid chloride in the presence of the methyl ester.

Caption: Workflow for the selective amidation of this compound.

Selective Reduction

Similarly, the acid chloride can be selectively reduced to an aldehyde using a mild reducing agent, without affecting the methyl ester.

Caption: Selective reduction of the acid chloride in this compound.

Experimental Protocols

The following are representative protocols for the chemoselective reactions described above. These should be regarded as starting points and may require optimization for specific applications.

Protocol 1: Selective Amidation of this compound with Aniline

Materials:

-

This compound

-

Aniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of aniline (1.0 eq) in anhydrous DCM to the cooled mixture via a dropping funnel over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl 5-oxo-5-(phenylamino)pentanoate.

Protocol 2: Selective Reduction of this compound to Methyl 5-oxopentanoate

Materials:

-

This compound

-

Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) (1 M solution in THF)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, dry ice/acetone bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LiAl(O-t-Bu)₃H (1.0 eq, 1 M solution in THF) to the cooled solution via syringe over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of diethyl ether followed by 1 M HCl.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Methyl 5-oxopentanoate.

Conclusion

The significant disparity in the reactivity of the acid chloride and methyl ester functional groups in this compound provides a powerful tool for synthetic chemists. By carefully selecting reagents and controlling reaction conditions, it is possible to achieve a high degree of chemoselectivity, enabling the targeted modification of the more labile acid chloride moiety. This principle is fundamental in the design of complex molecules and is of particular importance in the field of drug discovery and development, where precise molecular architecture is critical for biological activity. Further investigation into the quantitative kinetics of these selective reactions would provide even greater control and predictability in the synthesis of novel compounds derived from this versatile bifunctional building block.

References

- 1. Question 2: Reactivity Comparison of Acid Chlorides and Esters in Nucleop.. [askfilo.com]

- 2. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic Acyl Substitution Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Versatile Building Block: A Technical Guide to Methyl 5-chloro-5-oxopentanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-chloro-5-oxopentanoate, also known by synonyms such as methyl 4-(chloroformyl)butyrate and glutaric acid monomethyl ester chloride, is a bifunctional reagent of significant interest in organic synthesis.[1] Its structure, containing both a reactive acyl chloride and a less reactive methyl ester, allows for selective and sequential transformations, making it a valuable tool in the construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, reactivity, and applications, with a focus on its role in the development of pharmaceuticals and other biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1501-26-4 |

| Molecular Formula | C₆H₉ClO₃ |

| Molecular Weight | 164.59 g/mol |

| Appearance | Colorless to pale yellow liquid/oil |

| Boiling Point | 110 °C at 17 mmHg |

| Density | 1.191 g/mL at 25 °C |

| Refractive Index | n20/D 1.445 |

| Solubility | Soluble in chloroform, hexane, and other common organic solvents. Reacts with water. |

| Sensitivity | Moisture sensitive |

Source: ChemicalBook[2]

Synthesis of this compound

The most common and classical method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-methoxy-5-oxopentanoic acid (monomethyl glutarate).[1][3] Various chlorinating agents can be employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.

The general workflow for the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is adapted from a procedure described for the synthesis of related bifunctional agents.[3]

Materials:

-

5-methoxy-5-oxopentanoic acid

-

Oxalyl chloride (2M solution in Dichloromethane)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

5-methoxy-5-oxopentanoic acid (1.0 eq) is dissolved in anhydrous THF or DCM and the solution is cooled to 0 °C in an ice bath.

-

A catalytic amount of DMF (1 drop) is added to the solution.

-

Oxalyl chloride (2.0 eq, as a 2M solution in DCM) is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

-

The reaction is monitored for the cessation of gas evolution.

-

The solvent and excess reagents are removed under reduced pressure (in vacuo) to yield this compound, which is often used in the next step without further purification.[3]

Core Reactivity and Applications in Organic Synthesis

The bifunctional nature of this compound allows for a range of synthetic transformations. The acyl chloride is a highly electrophilic functional group that readily undergoes nucleophilic acyl substitution, while the methyl ester provides a handle for subsequent modifications under different reaction conditions.[1]

Caption: Reactivity of this compound with various nucleophiles.

Amide Formation

The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of N-substituted 5-methoxy-5-oxopentanamides. These amides can serve as precursors to glutarimide derivatives with potential antiproliferative and antibacterial activities.[4]

Quantitative Data for Amide Formation

| Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 2-Chloroethylammonium chloride | Triethylamine (TEA) | Dichloromethane (DCM) | - | 0 | - | [5] |

| Indenoisoquinoline derivative | Triethylamine (TEA) | Chloroform | 2 | RT | - | [6] |

| 4-(3-ethynylphenylamino)-7-methoxyquinazoline | - | - | - | - | 77 | [7] |

Experimental Protocol: Synthesis of Methyl 5-((2-chloroethyl)amino)-5-oxopentanoate [5]

Materials:

-

This compound

-

2-Chloroethylammonium chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

This compound (1.0 eq, 303.8 mmol) and 2-chloroethylammonium chloride (1.05 eq, 319.0 mmol) are suspended in dry DCM under a nitrogen atmosphere.

-

The mixture is cooled to 0 °C using an ice bath.

-

TEA (2.2 eq, 380.0 mmol) is added dropwise to the cooled suspension.

-

The reaction progress is monitored by an appropriate method (e.g., TLC).

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and impurities, followed by drying and concentration of the organic phase.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions to form aryl ketones. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is a key step in the synthesis of various pharmaceutical intermediates.

Quantitative Data for Friedel-Crafts Acylation

| Aromatic Substrate | Lewis Acid | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Bromobenzene | AlCl₃ | Bromobenzene (neat) | 3.5 | RT | - | [WO2008033747A2] |

| Thiophene | AlCl₃, EtAlCl₂ | - | - | - | - | [8] |

Experimental Protocol: Synthesis of Methyl 5-(4-bromophenyl)-5-oxopentanoate [cite: WO2008033747A2]

Materials:

-

This compound

-

Bromobenzene

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Anhydrous AlCl₃ (2.2 eq, 36 mmol) is added portion-wise to vigorously stirred bromobenzene (20 mL) in a flask cooled on an ice bath.

-

After stirring for 30 minutes, this compound (1.0 eq, 16 mmol) is added dropwise.

-

The reaction is stirred for 3.5 hours at room temperature.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.

-

The mixture is warmed until any suspension dissolves.

-

The product is extracted into CH₂Cl₂. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated to yield the crude product, which can be purified by chromatography or distillation.

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. A notable example is its use in the synthesis of 1,3,4-thiadiazole derivatives, which can act as glutaminase inhibitors.[9]

Quantitative Data for Heterocycle Synthesis

| Reagent | Catalyst/Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |

| Thiosemicarbazide | POCl₃ | 5 | 85 | 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid | 72 | [9] |

Experimental Protocol: Synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid [9]

Materials:

-

This compound

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

This compound (1.0 eq, 72 mmol) and thiosemicarbazide (1.0 eq, 72 mmol) are dissolved in POCl₃.

-

The reaction mixture is heated to 85 °C for 5 hours.

-

After cooling, the viscous reaction mixture is carefully poured onto ice.

-

The resulting solution is basified to approximately pH 5 with NaOH pellets.

-

The precipitate is collected by filtration to afford the product.

Synthesis of β-Lactams

In the presence of a base, this compound can be converted to a ketene intermediate. This ketene can then undergo a [2+2] cycloaddition reaction with an imine to form a β-lactam ring, a core structure in many antibiotic drugs.[10]

Applications in Drug Development and Bioactive Molecule Synthesis

The versatility of this compound makes it a key starting material or intermediate in the synthesis of a wide range of biologically active molecules.

-

Glutaminase Inhibitors: As detailed above, it is used to synthesize thiadiazole derivatives that inhibit glutaminase, a target in cancer therapy.[9]

-

Cytotoxic Agents: It is used as a building block in the synthesis of bifunctional cytotoxic agents containing pharmacophores that can alkylate DNA.[3]

-

Tdp1 and Top1 Inhibitors: It serves as a reagent to introduce a linker and an ester functionality to indenoisoquinoline scaffolds, which are investigated as dual inhibitors of Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1), both important targets in cancer treatment.[6]

-

Glutarimide Derivatives: It is a precursor to amides that can be cyclized to form glutarimides, a class of compounds known for their antiproliferative and antibacterial properties.[4]

-

Polymer Chemistry: It is used to synthesize functionalized monomers for the creation of advanced polymers, such as cyclic polymers with applications in nanotechnology and biomaterials.[5]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, providing access to complex molecules, including valuable pharmaceutical intermediates and bioactive compounds. The detailed protocols and reactivity profiles presented in this guide are intended to assist researchers and professionals in leveraging the synthetic potential of this important reagent in their research and development endeavors.

References

- 1. Buy this compound | 1501-26-4 [smolecule.com]

- 2. Methyl 4-(chloroformyl)butyrate | 1501-26-4 [chemicalbook.com]

- 3. US20160271270A1 - Bifunctional cytotoxic agents containing the cti pharmacophore - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]

- 8. Methyl 5-Oxo-5-(2-thienyl)pentanoate|CAS 18760-47-9 [benchchem.com]

- 9. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.rug.nl [pure.rug.nl]

In-Depth Technical Guide: Stability and Storage of Methyl 5-chloro-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 5-chloro-5-oxopentanoate (CAS No. 1501-26-4). Due to its bifunctional nature, containing both a methyl ester and a reactive acyl chloride, proper handling and storage are critical to maintain its chemical integrity for use in research and development, particularly in pharmaceutical and fine chemical synthesis.

Chemical Properties and Stability Profile

This compound is a colorless to pale yellow liquid that is soluble in organic solvents. Its stability is primarily influenced by its high reactivity, largely attributed to the acyl chloride functional group. This group is susceptible to nucleophilic attack, making the compound sensitive to environmental conditions.

General Stability

The compound is considered stable when stored under the recommended conditions. However, deviations from these conditions can lead to degradation. The primary degradation pathway is hydrolysis, which occurs upon contact with water.

Sensitivity to Moisture

This compound is highly sensitive to moisture. The acyl chloride moiety readily reacts with water in the atmosphere or from solvents to undergo hydrolysis, yielding glutaric acid monomethyl ester and hydrochloric acid. This reaction is typically rapid and will compromise the purity and reactivity of the compound for its intended applications. Therefore, maintaining a dry, inert atmosphere is crucial.

Thermal Stability

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (refrigerated) or Room Temperature | Cool temperatures slow down potential degradation reactions. Some suppliers recommend refrigeration, while others state room temperature is sufficient if other conditions are met. For long-term storage, 2-8°C is preferable. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, dry, glass container | Glass is generally inert to acyl chlorides. A tight seal is essential to maintain an inert atmosphere and prevent moisture ingress. |

| Handling | In a fume hood, using personal protective equipment (gloves, safety glasses) | The compound is corrosive and lachrymatory. Inhalation of vapors and contact with skin and eyes should be avoided. |

Reactivity and Incompatibilities

Understanding the reactivity profile of this compound is essential for its proper use in synthesis and to avoid inadvertent reactions during storage.

| Reactant/Condition | Outcome |

| Water/Moisture | Hydrolysis to glutaric acid monomethyl ester and hydrochloric acid. |

| Alcohols | Reacts to form the corresponding diester. |

| Amines | Reacts to form the corresponding amide. |

| Strong Oxidizing Agents | Potential for vigorous, exothermic reactions. |

| Strong Bases | Can promote hydrolysis and other reactions. |

Experimental Protocols

While specific, detailed experimental protocols for stability testing of this compound are not widely published, a general approach for assessing the stability of a moisture-sensitive compound would involve:

-

Initial Characterization: The purity of a fresh batch of the compound should be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Stress Conditions: Samples of the compound would be stored under various conditions (e.g., different temperatures, humidity levels, and in the presence of light).

-

Time-Point Analysis: At regular intervals, aliquots of the stressed samples would be taken and their purity re-analyzed using the same techniques as in the initial characterization.

-

Data Analysis: The rate of degradation under each condition would be determined by monitoring the decrease in the parent compound peak and the appearance of degradation product peaks.

Visualizing Workflows and Pathways

Handling and Storage Decision Workflow

The following diagram outlines a logical workflow for the appropriate handling and storage of this compound based on its known properties.

Caption: Decision workflow for handling and storage.

Hydrolysis Decomposition Pathway

This diagram illustrates the primary degradation pathway of this compound in the presence of water.

Caption: Hydrolysis of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 5-chloro-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing methyl 5-chloro-5-oxopentanoate, also known as glutaric acid monomethyl ester chloride. This versatile bifunctional reagent serves as a valuable C5 building block in organic synthesis, enabling access to a range of important heterocyclic scaffolds.[1]

Introduction

This compound possesses two key reactive sites: a highly electrophilic acyl chloride and a methyl ester. This dual functionality allows for sequential or selective reactions, making it a strategic precursor in the construction of complex molecular architectures, including various heterocyclic systems relevant to pharmaceutical and materials science research. The acyl chloride moiety readily participates in nucleophilic acyl substitution reactions, while the methyl ester provides a handle for further transformations such as hydrolysis, amidation, or reduction.

Synthesis of Six-Membered Nitrogen Heterocycles

Synthesis of Piperidin-2-one Derivatives

The reaction of this compound with primary amines can be controlled to achieve N-acylation followed by intramolecular cyclization to yield N-substituted piperidin-2-ones. The initial acylation of the amine with the acyl chloride is typically rapid, followed by a slower intramolecular nucleophilic attack of the newly formed amide on the methyl ester, leading to the formation of the six-membered lactam ring.

Reaction Scheme:

Caption: General workflow for the synthesis of N-substituted piperidin-2-ones.

Experimental Protocol: Synthesis of 1-Benzyl-6-oxopiperidine-3-carboxylate

This protocol describes a representative procedure for the synthesis of a piperidin-2-one derivative.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine, followed by the dropwise addition of benzylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then heated under vacuum to effect intramolecular cyclization via the elimination of methanol.

-

Purify the resulting residue by flash column chromatography on silica gel to afford the desired N-benzyl-piperidin-2-one derivative.

Quantitative Data:

| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Benzyl-6-oxopiperidine-3-carboxylate | This compound, Benzylamine | DCM | 0 to RT, then heat | 16 | 75-85 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Synthesis of Fused Heterocyclic Systems via Friedel-Crafts Acylation

The acyl chloride functionality of this compound can be utilized in intramolecular Friedel-Crafts reactions to construct fused ring systems, such as tetralones, which are precursors to various other complex heterocycles. This reaction involves the acylation of an aromatic ring tethered to the pentanoyl chain.

Reaction Scheme:

References

Application of "Methyl 5-chloro-5-oxopentanoate" in pharmaceutical intermediate synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-5-oxopentanoate, also known by synonyms such as methyl 4-(chloroformyl)butyrate and glutaric acid monomethyl ester chloride, is a versatile bifunctional chemical intermediate with significant applications in the synthesis of pharmaceutical compounds.[1][2] Its structure, featuring both a reactive acid chloride and a methyl ester functional group, allows for selective and sequential chemical transformations, making it a valuable building block in the construction of complex molecular architectures.[1] The acid chloride moiety readily undergoes nucleophilic acyl substitution with amines and alcohols, while the methyl ester provides a site for subsequent hydrolysis or amidation under different reaction conditions. This dual reactivity is particularly advantageous in multi-step syntheses of active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Ezetimibe, a cholesterol absorption inhibitor.

Application in the Synthesis of an Ezetimibe Intermediate

Ezetimibe is a widely prescribed medication for the treatment of hypercholesterolemia. It functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby blocking the absorption of dietary and biliary cholesterol.[2][3][4][5] A critical step in several patented synthetic routes to Ezetimibe involves the formation of a β-lactam (azetidinone) ring structure. This compound serves as a key reactant in the construction of the side chain attached to this core structure.

One pivotal intermediate is (4S)-3-[5-(4-fluorophenyl)-1,5-dioxoamyl]-4-phenyl-2-oxazolidinone. The synthesis involves the acylation of a chiral auxiliary, (4S)-4-phenyl-2-oxazolidinone, with an activated derivative of glutaric acid. While some patents describe the use of a pre-formed 5-(4-fluorophenyl)-5-oxopentanoic acid, others allude to the direct use of methyl-4-(chloroformyl)-butyrate (this compound) for the acylation step.[6][7][8][9]

Another documented approach in the synthesis of Ezetimibe involves the direct reaction of methyl-4-(chloroformyl)-butyrate with an imine, [4-(benzyloxy)-benzylidene]-(4-fluorophenyl)-amine, to form the core azetidinone ring with the required side chain precursor already attached.[7][9]

Experimental Protocols

The following protocols are composite methodologies derived from the general procedures described in the patent literature for the synthesis of Ezetimibe intermediates.

Protocol 1: Acylation of (S)-4-phenyl-2-oxazolidinone

This protocol describes the synthesis of methyl 5-oxo-5-(((S)-2-oxo-4-phenyloxazolidin-3-yl)pentanoate, a precursor to a key Ezetimibe intermediate.

Materials and Reagents:

-

This compound

-

(S)-4-phenyl-2-oxazolidinone

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (S)-4-phenyl-2-oxazolidinone and a catalytic amount of DMAP.

-

Dissolve the solids in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine to the cooled solution.

-

Slowly add a solution of this compound in anhydrous dichloromethane via an addition funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the acylation of (S)-4-phenyl-2-oxazolidinone as inferred from patent literature. Please note that specific yields can vary based on reaction scale and purification methods.

| Parameter | Value | Reference |

| Reactant 1 | This compound | [6] |

| Reactant 2 | (S)-4-phenyl-2-oxazolidinone | [6] |

| Base | Triethylamine | [6] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [6] |

| Solvent | Dichloromethane | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Reaction Time | 2 - 7 hours | [6] |

| Yield | >85% (inferred for analogous reactions) | [6] |

Signaling Pathway and Mechanism of Action

The final drug product, Ezetimibe, synthesized from intermediates derived from this compound, targets the NPC1L1 protein. The signaling pathway and mechanism of action are depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008032338A2 - Improved process for the preparation of ezetimibe and its intermediates - Google Patents [patents.google.com]

- 7. US8178665B2 - Process for the production of ezetimibe and intermediates used in this process - Google Patents [patents.google.com]

- 8. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]

- 9. CN112441959A - Ezetimibe raw material medicine synthesis process - Google Patents [patents.google.com]

Application Notes and Protocols: Methyl 5-chloro-5-oxopentanoate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 5-chloro-5-oxopentanoate as a key intermediate in the synthesis of agrochemicals. Its bifunctional nature, possessing both an acid chloride and a methyl ester group, makes it a versatile building block for creating a variety of heterocyclic compounds with potential pesticidal activity.

Overview of Applications

This compound is a valuable precursor for synthesizing heterocyclic compounds that form the core of many active ingredients in agrochemicals. The distinct reactivity of its two functional groups allows for sequential reactions, enabling the construction of complex molecular architectures. Key applications include the synthesis of:

-

Thiadiazole Derivatives: The 1,3,4-thiadiazole ring is a common scaffold in various pesticides. This compound can be used to introduce a five-carbon chain that can be further modified to create potent fungicidal and insecticidal agents.

-

Imidazole Derivatives: Imidazole-based compounds are known for their fungicidal and herbicidal properties. This starting material can be incorporated to build substituted imidazoles with microbicidal activity.

-

β-Lactam Derivatives: The β-lactam ring, while more commonly associated with antibiotics, is also found in some agrochemicals. The Staudinger reaction using an imine and a ketene generated from this compound provides a route to these structures.

Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

This protocol describes the synthesis of N-(substituted-1,3,4-thiadiazol-2-yl)pentanamide derivatives, which are investigated for their potential agrochemical activities. The reaction involves the acylation of a 2-amino-1,3,4-thiadiazole with this compound.

Reaction Scheme:

Caption: Acylation of 2-amino-1,3,4-thiadiazoles.

Experimental Protocol:

Materials:

-

Substituted 2-amino-1,3,4-thiadiazole (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted 2-amino-1,3,4-thiadiazole in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-